molecular formula C11H20N2O2 B1614072 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one CAS No. 1017347-62-4

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one

Cat. No.: B1614072
CAS No.: 1017347-62-4
M. Wt: 212.29 g/mol
InChI Key: PRBPIHWLBDIBMV-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one is a synthetic organic compound featuring a morpholin-3-one core substituted with an aminomethyl group at the 6-position and a cyclohexyl group at the 4-position. This structure combines a heterocycle common in medicinal chemistry with functional groups that enhance its potential as a building block for drug discovery and chemical biology. The morpholine ring is a privileged scaffold in pharmaceutical development, often incorporated to improve key properties of drug candidates. Specifically, the morpholine oxygen can act as a hydrogen bond acceptor, which may facilitate critical interactions with biological targets, a feature observed in the design of potent inhibitors such as mTOR-targeting anticancer agents . The primary aminomethyl side chain (-CH2NH2) provides a versatile handle for further synthetic modification, allowing researchers to conjugate the core structure to other molecules, create amide bonds, or develop more complex compound libraries. The cyclohexyl substituent contributes significant lipophilicity, which can influence the compound's membrane permeability and overall pharmacokinetic profile. Compounds with morpholine and aminomethyl motifs have demonstrated significant research utility. For instance, similar 4-(aminomethyl)benzamide structures have been explored as entry inhibitors for highly pathogenic viruses like Ebola, underscoring the value of this pharmacophore in antiviral research . Furthermore, the morpholine ring is a key structural element in clinical and preclinical mTOR inhibitors, such as AZD8055 and AZD2014, where it is critical for binding to the kinase's ATP-binding pocket and driving anticancer activity . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(aminomethyl)-4-cyclohexylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-6-10-7-13(11(14)8-15-10)9-4-2-1-3-5-9/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBPIHWLBDIBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OCC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640570
Record name 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017347-62-4
Record name 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one typically involves the following major steps:

Stepwise Synthetic Routes

Cyclohexylmorpholin-3-one Core Formation

The cyclohexyl substituent is introduced through the use of cyclohexyl-containing precursors such as cyclohexyl amines or cyclohexyl-substituted hydroxy acids. Ring closure to form the morpholin-3-one ring often proceeds via intramolecular cyclization of amino alcohols or amino acids under dehydrating conditions.

A typical approach involves:

  • Starting from a cyclohexyl-substituted amino alcohol.
  • Reacting with a suitable acyl chloride or activated ester to form an amide intermediate.
  • Cyclization under base or acid catalysis to yield the morpholinone ring.
Aminomethyl Group Introduction

The aminomethyl group at the 6-position can be introduced by:

  • Reductive amination: Reacting an aldehyde or ketone precursor at the 6-position with ammonia or an amine source, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation).
  • Nucleophilic substitution: Using a halomethyl intermediate (e.g., chloromethyl) at the 6-position, which is then displaced by ammonia or an amine.
One-Pot Chemoenzymatic Synthesis (Emerging Method)

Recent advances in chemoenzymatic synthesis provide an alternative, more environmentally friendly route. For example, one-pot processes using monoamine oxidases and subsequent chemical transformations have been reported for related morpholinone derivatives, allowing for stereoselective introduction of aminomethyl groups without protecting groups or harsh reagents.

Industrial Scale Preparation and Process Optimization

Industrial processes emphasize:

  • Avoidance of hazardous reagents such as acyl chlorides and nitration agents.
  • Use of catalytic oxidations (e.g., TEMPO-catalyzed oxidation) for intermediate formation.
  • Phase transfer catalysis to improve reaction rates and yields.
  • Control of pH and temperature to maximize selectivity and minimize by-products.

A patent describing the preparation of related morpholin-3-one derivatives highlights the use of:

  • Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using sodium hypochlorite and TEMPO catalyst under phase transfer conditions.
  • Subsequent cyclization and amination steps avoiding corrosive reagents and minimizing environmental impact.

Although this patent focuses on 4-(4-aminophenyl)morpholin-3-one, the principles of green chemistry and process optimization are applicable to the synthesis of this compound.

Data Tables: Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Yield Range
Traditional multi-step synthesis Cyclohexyl amine, acyl chlorides, reductive amination with NaBH3CN Established, scalable Use of hazardous reagents, multiple steps Moderate to high
One-pot chemoenzymatic synthesis Monoamine oxidase variants, sodium bisulfite, sodium cyanide, ammonia borane High stereoselectivity, fewer steps, mild conditions Requires enzyme optimization High (reported >80%)
TEMPO-catalyzed oxidation & cyclization Sodium hypochlorite, TEMPO, phase transfer catalyst Environmentally friendly, avoids corrosive reagents Requires control of pH and biphasic system Moderate to high

Detailed Research Findings and Notes

  • Reductive amination for aminomethyl introduction is effective but sensitive to reaction conditions; cyanide-based reductions require careful handling due to toxicity.
  • Enzymatic oxidation methods using engineered monoamine oxidases (e.g., MAON-401) have been shown to improve stability and yield in related morpholinone syntheses.
  • Phase transfer catalysis combined with TEMPO oxidation enables selective oxidation of alcohol intermediates to acids without generating large quantities of hydrochloric acid or other corrosive by-products, improving process sustainability.
  • Industrial scale synthesis benefits from telescoped reactions that combine multiple steps without isolation of intermediates, thus reducing time and cost.
  • Safety considerations in industrial nitration or halogenation steps have led to the development of alternative routes that avoid such hazardous procedures.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols are used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted morpholine derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

The compound 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one (CAS No. 1017347-62-4) is a morpholine derivative that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article aims to explore its applications in detail, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a scaffold for the development of new drugs targeting various biological pathways. Specifically, it has shown promise in:

  • Antidepressant Activity: Research indicates that morpholine derivatives can exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Anticancer Properties: Studies have suggested that this compound may inhibit certain cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. Applications include:

  • Synthesis of Heterocycles: It can be used to create various heterocyclic compounds that are crucial in medicinal chemistry.
  • Ligand Development: The compound can act as a ligand in coordination chemistry, facilitating the study of metal complexes with potential biological activity .

Biological Studies

The compound is being explored for its biological interactions, particularly with enzymes and receptors. Notable areas of research include:

  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Neuropharmacology: Its interaction with neurotransmitter systems makes it a candidate for further studies in neuropharmacology, particularly regarding mood regulation and cognitive function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin levels
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of metabolic enzymes
NeuropharmacologyEffects on mood and cognition

Table 2: Synthesis Methods

MethodDescriptionReference
N-AlkylationAlkylation of morpholine derivatives
CyclizationFormation of heterocycles from precursors
Ligand FormationCoordination with metal ions

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain, suggesting potential for developing new antidepressants based on this scaffold.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells. The study concluded that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The aminomethyl group and the morpholine ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

Compound Name 4-Position Substituent 6-Position Substituent CAS Number Key Properties/Applications
6-(Aminomethyl)-4-cyclohexylmorpholin-3-one Cyclohexyl Aminomethyl Not provided Hypothesized use in drug discovery
6-(Aminomethyl)-4-cyclopropylmorpholin-3-one Cyclopropyl Aminomethyl 1017215-55-2 Used in chemical synthesis; 100% purity (no safety data for bulk transport)
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one Cyclohexyl + indenyloxy ((1H-Inden-7-yl)oxy)methyl 60929-53-5 Laboratory chemical; acute oral toxicity (H302), skin irritation (H315)
6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one 4-Methoxyphenylmethyl Aminomethyl Not provided No detailed data; aryl substituent may enhance aromatic interactions

Substituent Analysis :

  • Cyclohexyl vs. Cyclopropyl : The cyclohexyl group’s larger size and higher lipophilicity compared to cyclopropyl may improve bioavailability but reduce solubility in aqueous systems. Cyclopropyl’s ring strain could enhance reactivity in synthetic pathways .
  • Aminomethyl vs.

Biological Activity

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its biological activity.

This compound exhibits a range of biochemical properties that influence its interactions with biological systems. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. The binding of this compound to these enzymes can inhibit their activity, thereby affecting the metabolism of various substrates.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling: It modulates key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Gene Expression: It alters the expression of genes involved in metabolic processes, impacting overall cellular metabolism.
  • Cell Viability: Studies indicate that varying concentrations of the compound can lead to different effects on cell viability, highlighting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction: The compound binds to specific enzymes and receptors, modulating their activity. This can lead to both inhibition and activation depending on the target.
  • Influence on Transcription Factors: It may interact with transcription factors, thereby influencing gene expression patterns critical for cellular function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses: Minimal physiological changes observed.
  • High Doses: Significant physiological alterations can occur, including potential toxicity affecting organs like the liver and kidneys. Threshold effects have been noted, where a specific dosage is necessary to elicit a noticeable response.

Metabolic Pathways

This compound is metabolized primarily through cytochrome P450 enzymes. This metabolism can lead to the formation of reactive intermediates that may interact with other biomolecules, influencing various metabolic pathways.

Transport and Distribution

The distribution of this compound within biological systems is facilitated by interactions with transporters and binding proteins. These interactions determine its localization within tissues and cells, which is crucial for its biological activity.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

  • Anticancer Activity: A study demonstrated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes.
  • Neuroprotective Effects: Another case study highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting that it may mitigate oxidative stress and inflammation in neuronal cells.
Case StudyFocus AreaFindings
1Anticancer ActivityInhibition of cell proliferation; modulation of oncogene expression
2NeuroprotectionReduction in oxidative stress; anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(aminomethyl)-4-cyclohexylmorpholin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves reductive amination of nitrile intermediates. For example, 1-amino-4-methoxycyclohexanecarbonitrile (294) can be reduced to 1-(aminomethyl)-4-methoxycyclohexanamine (295) using protocols analogous to those described for morpholine derivatives in EP 3 858 835 A1 . Key variables include the choice of reducing agent (e.g., hydrogenation vs. borane complexes), solvent polarity, and temperature. Evidence from multi-component reactions (e.g., chromone derivatives synthesized at 60–80°C in acetonitrile) suggests that higher temperatures improve cyclization efficiency but may reduce regioselectivity .

Q. How can researchers characterize the structural integrity of this compound derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) are critical. For morpholinone analogs, ¹H NMR typically shows distinct resonances for the aminomethyl group (δ 2.8–3.2 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm). In chromone-derived analogs, ³¹P NMR helps confirm phosphorylation (e.g., δ 25–30 ppm for diarylphosphoryl groups) . HRMS with electrospray ionization (ESI) is recommended for verifying molecular ion peaks (e.g., [M+H]⁺), with deviations >5 ppm prompting re-evaluation of purity.

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of substituted morpholin-3-one derivatives?

  • Methodological Answer : Contradictions in yield (e.g., 38% vs. 94% for similar chromone derivatives) often stem from steric hindrance or electronic effects. Strategies include:

  • Temperature modulation : Higher temperatures (80°C) enhance kinetic control but may degrade thermally sensitive intermediates.
  • Catalyst screening : Palladium-catalyzed α-arylation (e.g., glycine derivatives) improves regioselectivity for bulky substituents .
  • Additives : Lewis acids like ZnCl₂ can stabilize transition states in cyclization steps.

Q. What analytical challenges arise in resolving stereochemical or regiochemical ambiguities in morpholinone derivatives?

  • Methodological Answer : X-ray crystallography is definitive but resource-intensive. Alternative approaches:

  • NOESY/ROESY NMR : Detects spatial proximity between cyclohexyl and aminomethyl protons to infer stereochemistry.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.
  • DFT calculations : Predict ¹³C NMR chemical shifts to validate proposed regioisomers .

Q. How can researchers leverage this compound as a scaffold for drug discovery?

  • Methodological Answer : Its morpholinone core is a privileged structure in kinase inhibitors and GPCR modulators. Examples:

  • Sulfonamide analogs : Derivatives like 3-amino-N-(4-chlorophenyl)-4-morpholinyl-benzenesulfonamide (CAS 326916-21-6) show potential as antibacterial leads .
  • Phosphorylated derivatives : Chromone-morpholinone hybrids (e.g., compound 5, 93% yield) exhibit enhanced bioavailability due to diarylphosphoryl groups .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for morpholin-3-one derivatives?

  • Methodological Answer : Variability often arises from differences in:

  • Starting material purity : Residual moisture in nitrile intermediates (e.g., 294) can hydrolyze to amides, reducing reducible substrates .
  • Workup protocols : Silica gel chromatography may degrade polar intermediates; alternative purification (e.g., recrystallization) should be tested.
  • Catalyst lot variability : Pd catalysts (e.g., in α-arylation) require strict quality control for ligand-metal ratios .

Advanced Applications

Q. What strategies enable regioselective functionalization of the morpholin-3-one core?

  • Methodological Answer :

  • Electrophilic aromatic substitution : Install halogens at the para position of the cyclohexyl group using NBS or I₂/HNO₃.
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids target the aminomethyl group’s α-carbon .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives to isolate single enantiomers.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Aminomethyl)-4-cyclohexylmorpholin-3-one
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6-(Aminomethyl)-4-cyclohexylmorpholin-3-one

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